

2-Amino-4-methylpyrimidine-5-carbonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Amino-4-methylpyrimidine-5-carbonitrile

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An In-depth Technical Guide to 2-Amino-4-methylpyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of **2-Amino-4-methylpyrimidine-5-carbonitrile**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, molecular weight, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Physical Properties

2-Amino-4-methylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by an amino group, a methyl group, and a nitrile group attached to the core pyrimidine ring. There appears to be some ambiguity in the nomenclature and CAS registry numbers assigned to this compound, likely due to different numbering conventions of the pyrimidine ring. However, the molecular formula and weight are consistent across the different naming conventions. For clarity, both commonly cited names and their corresponding CAS numbers are provided below.

Identifier	Value
IUPAC Name	2-Amino-4-methylpyrimidine-5-carbonitrile
Alternative Name	4-Amino-2-methylpyrimidine-5-carbonitrile[1][2]
CAS Number	17321-97-0[3][4][5][6]
Alternative CAS Number	698-29-3[1][2][7]
Molecular Formula	C ₆ H ₆ N ₄ [1][2][8]
Molecular Weight	134.14 g/mol [2][8]
Appearance	Solid form[2]

Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

A common synthetic route to this compound involves a multi-component reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile.[8]

Materials:

- t-butanol
- Acetamidine hydrochloride
- Malononitrile
- 30% aqueous formaldehyde
- 70wt% t-butylperoxy peroxide

Procedure:

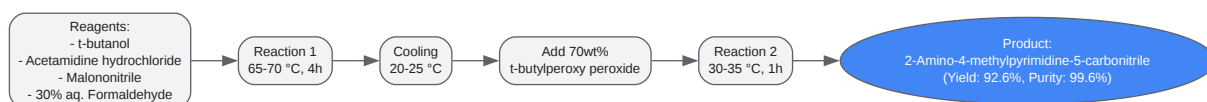
- To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (0.1 mol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
- Heat the mixture and react at 65-70 °C for 4 hours.
- Cool the reaction mixture to 20-25 °C.
- Add 1.4 g of 70wt% t-butylperoxy peroxide.
- Continue the reaction at 30-35 °C for 1 hour.
- Monitor the reaction progress and product purity using HPLC with an external standard method.

Results:

Parameter	Value
Product Yield	92.6% [8]
HPLC Purity	99.6% [8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of **2-Amino-4-methylpyrimidine-5-carbonitrile**.



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Caption: One-pot synthesis workflow for **2-Amino-4-methylpyrimidine-5-carbonitrile**.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, general characteristics can be inferred from the structure and available information.

- ^1H NMR: Expected signals would include a singlet for the methyl protons, signals for the amino protons, and a signal for the pyrimidine ring proton.
- ^{13}C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl group, and the nitrile group are expected.
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C-H stretching of the methyl group, and the $\text{C}\equiv\text{N}$ stretching of the nitrile group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

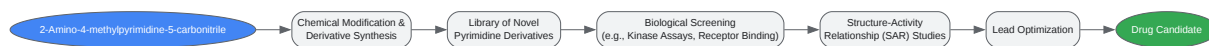
Applications in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. **2-Amino-4-methylpyrimidine-5-carbonitrile** serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

- Pharmaceutical Intermediate: This compound is utilized as a building block in the synthesis of various pharmaceutical agents.[\[9\]](#)
- Adenosine Receptor Antagonists: Derivatives of 2-aminopyrimidine-5-carbonitrile have been investigated as potent and selective A1 adenosine receptor (A1AR) antagonists.[\[10\]](#)
- Anticancer Research: The pyrimidine scaffold is a common feature in many anticancer drugs. The versatility of the **2-amino-4-methylpyrimidine-5-carbonitrile** core allows for modifications to target various pathways involved in cancer progression.
- Kinase Inhibitors: Fused heterocyclic systems derived from aminopyrimidines, such as pyrimido[4,5-d]pyrimidines, have shown potential as inhibitors of cyclin-dependent kinases

(CDKs), which are crucial regulators of the cell cycle.

The general workflow for utilizing this compound in drug discovery is depicted below.



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Caption: Drug discovery workflow utilizing **2-Amino-4-methylpyrimidine-5-carbonitrile**.

Safety Information

Based on available safety data for 4-amino-2-methyl-pyrimidine-5-carbonitrile (CAS 698-29-3), the compound is classified with the following hazards:

- Hazard Classifications: Acute Toxicity (Oral), Category 4; Eye Damage, Category 1; Skin Irritation, Category 2; Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system).[2]
- Signal Word: Danger[2]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

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